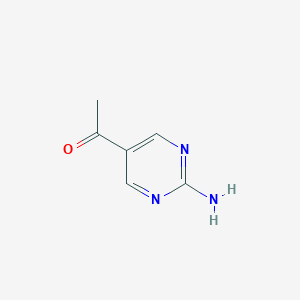

1-(2-Aminopyrimidin-5-YL)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Aminopyrimidin-5-YL)ethanone is a chemical compound with the molecular formula C6H7N3O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(2-Aminopyrimidin-5-YL)ethanone can be synthesized through several methods. One common approach involves the reaction of β-diketones (such as acetylacetone) with N-cyanoamidines or commercial N-cyanoguanidine (dicyandiamide) in the presence of nickel acetate (Ni(OAc)2) . This method is convenient for accessing o-aminopyrimidine ketones with an unsubstituted NH2 group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2-Aminopyrimidin-5-YL)ethanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., NaBH4, LiAlH4), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding pyrimidine derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Applications De Recherche Scientifique

Scientific Research Applications

The compound has several notable applications across different scientific disciplines:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules and heterocyclic compounds. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions .

Biology

- Precursor for Biologically Active Molecules : 1-(2-Aminopyrimidin-5-YL)ethanone is utilized in the synthesis of biologically active compounds. It has shown promise in developing pharmaceuticals targeting specific biological pathways.

Medicine

- Antimicrobial Activity : Research indicates that this compound possesses antitrypanosomal activity against Trypanosoma brucei rhodesiense and antiplasmodial activity against Plasmodium falciparum, making it a candidate for further investigation in treating diseases like African sleeping sickness and malaria .

Industrial Applications

- Material Development : The compound is explored for its potential in developing new materials and chemical processes, particularly in the pharmaceutical industry where novel drug formulations are crucial.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of this compound:

- A study published in Journal of Medicinal Chemistry explored its efficacy against Plasmodium falciparum, demonstrating significant antimalarial activity with IC50 values indicating potent effects at low concentrations.

- Another research article highlighted its role as a precursor in synthesizing novel heterocyclic compounds, which exhibited enhanced biological activities compared to traditional drugs.

Mécanisme D'action

The mechanism of action of 1-(2-Aminopyrimidin-5-YL)ethanone involves its interaction with specific molecular targets and pathways. For instance, its antitrypanosomal and antiplasmodial activities are attributed to its ability to interfere with the metabolic processes of the parasites, leading to their inhibition and death . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparaison Avec Des Composés Similaires

1-(2-Aminopyrimidin-5-YL)ethanone can be compared with other similar compounds, such as:

2-Aminopyrimidine: A simpler derivative with similar biological activities.

Pyrimidine derivatives: Various substituted pyrimidines with diverse applications in chemistry and medicine.

Indole derivatives: Compounds with a similar heterocyclic structure and broad biological activities.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Activité Biologique

1-(2-Aminopyrimidin-5-YL)ethanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound, with the chemical formula C7H8N2O, is characterized by a pyrimidine ring substituted with an amino group and an ethanone moiety. Its structure allows for various interactions within biological systems, making it a candidate for therapeutic applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly against parasitic infections. Its efficacy has been studied in relation to:

- Antitrypanosomal Activity : The compound has shown potential against Trypanosoma brucei rhodesiense, the causative agent of sleeping sickness.

- Antiplasmodial Activity : It has also demonstrated activity against Plasmodium falciparum, the parasite responsible for malaria.

The precise mechanism of action for this compound remains under investigation. However, it is believed to interact with specific enzymes or receptors that are crucial for the survival and replication of pathogens.

Target Identification

Current research is ongoing to identify the specific molecular targets of this compound. Understanding these targets is essential for elucidating its pharmacological effects and optimizing its therapeutic potential.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and systemic circulation of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) are being explored to determine how effectively the compound reaches its site of action.

Table 1: Biological Activities of this compound

| Activity Type | Target Organism | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antitrypanosomal | Trypanosoma brucei rhodesiense | <10 | |

| Antiplasmodial | Plasmodium falciparum | <10 | |

| Kinase Inhibition | Various kinases | Varies |

Comparative Analysis with Similar Compounds

This compound can be compared with other aminopyrimidine derivatives to assess its relative potency and selectivity against various biological targets.

Table 2: Comparison of Aminopyrimidine Derivatives

| Compound | Antitrypanosomal Activity (IC50 µM) | Antiplasmodial Activity (IC50 µM) |

|---|---|---|

| This compound | <10 | <10 |

| 1-(4-Aminopyrimidin-5-YL)ethanone | <20 | <15 |

| 1-(4-Aminopyrimidin-5-yl)methanone | >50 | >50 |

Propriétés

IUPAC Name |

1-(2-aminopyrimidin-5-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4(10)5-2-8-6(7)9-3-5/h2-3H,1H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVRMDUESKFUJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C(N=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80560359 |

Source

|

| Record name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124491-42-5 |

Source

|

| Record name | 1-(2-Aminopyrimidin-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80560359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.